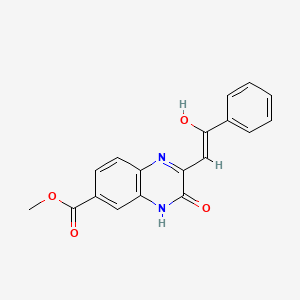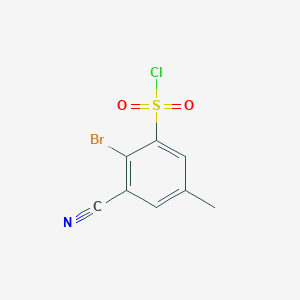
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
Descripción general
Descripción
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride, also known as BMCS, is a synthetic compound used in a variety of laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other organic solvents. BMCS is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe in imaging applications. BMCS has a wide range of applications in both academic and industrial research.
Aplicaciones Científicas De Investigación
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used in a variety of scientific research applications, including organic synthesis, biochemistry, and imaging. It is used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. In biochemistry, this compound is used as a catalyst in a variety of biochemical reactions. In imaging applications, this compound is used as a fluorescent probe to detect and quantify molecules in a sample.
Mecanismo De Acción
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride is used as a catalyst in biochemical reactions because of its ability to activate substrates by forming a covalent bond. This covalent bond is formed when the sulfonyl chloride group of this compound reacts with a substrate molecule, resulting in the formation of a sulfonamide. The sulfonamide then undergoes hydrolysis, resulting in the formation of a new bond between the substrate and the sulfonamide.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, including proteases and phosphatases. This compound has also been shown to increase the production of reactive oxygen species and decrease the production of superoxide dismutase. This compound has also been shown to increase the production of nitric oxide, which has a variety of physiological effects, including vasodilation and increased blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride in laboratory experiments is its ability to activate substrates by forming a covalent bond. This allows researchers to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. Additionally, this compound is relatively stable, making it suitable for use in a variety of laboratory experiments. However, this compound is toxic and should be handled with care. Additionally, this compound is relatively expensive, making it unsuitable for large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride-related research. One potential direction is to explore the use of this compound in the synthesis of novel compounds, such as pharmaceuticals and polymers. Additionally, this compound could be used to develop new imaging techniques, such as fluorescent probes for detecting and quantifying molecules in a sample. Finally, further research could be conducted to explore the biochemical and physiological effects of this compound, such as its ability to increase the production of reactive oxygen species and nitric oxide.
Propiedades
IUPAC Name |
2-bromo-3-cyano-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-6(4-11)8(9)7(3-5)14(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUFYZVSIZNIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride](/img/structure/B1414539.png)
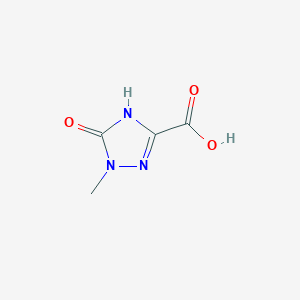
![2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1414544.png)

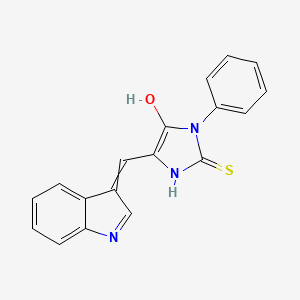
![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414548.png)

![N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414552.png)
![N-methyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414553.png)
![2-(2-Methyl-thiazol-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol hydrochloride](/img/structure/B1414554.png)
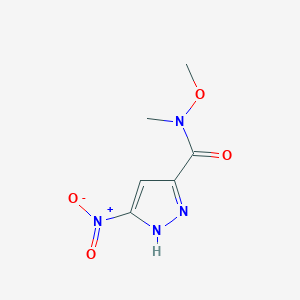
![3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414557.png)
